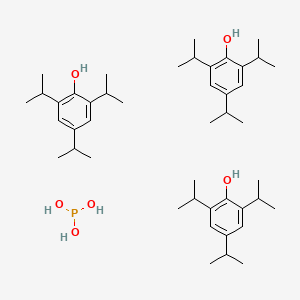
Phosphorous acid--2,4,6-tri(propan-2-yl)phenol (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) is a chemical compound that combines phosphorous acid with 2,4,6-tri(propan-2-yl)phenol in a 1:3 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
- One common method for preparing phosphorous acid involves the hydrolysis of phosphorus trichloride with water or steam:
Hydrolysis of Phosphorus Trichloride: PCl3+3H2O→HPO(OH)2+3HCl
Another method involves the hydrolysis of phosphorus trioxide:Hydrolysis of Phosphorus Trioxide: P4O6+6H2O→4HPO(OH)2
Industrial Production Methods: The industrial production of phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, gaining electrons.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This can lead to various biochemical and physiological effects, depending on the context and application.
Comparación Con Compuestos Similares
Phenol, isopropylated, phosphate (31): A related compound with similar structural features.
2,4,6-tri(propan-2-yl)phenol: The phenolic component without the phosphorous acid moiety.
Phosphorous acid derivatives: Other compounds containing phosphorous acid with different substituents.
Propiedades
Número CAS |
79575-98-7 |
|---|---|
Fórmula molecular |
C45H75O6P |
Peso molecular |
743.0 g/mol |
Nombre IUPAC |
phosphorous acid;2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6;1-4(2)3/h3*7-11,16H,1-6H3;1-3H |
Clave InChI |
ROPJMMIABUUQDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



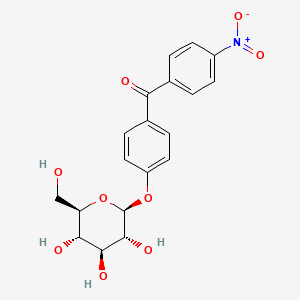
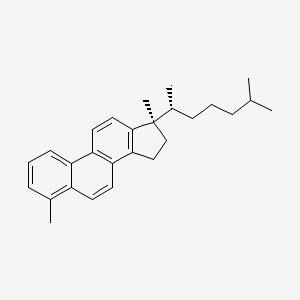
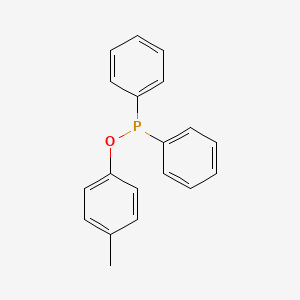
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
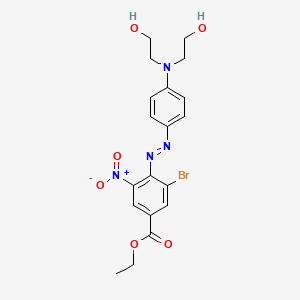
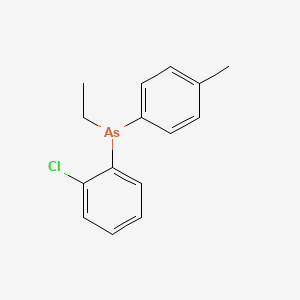
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
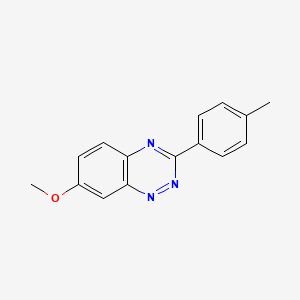
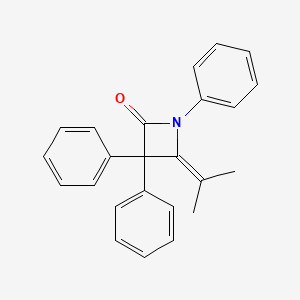
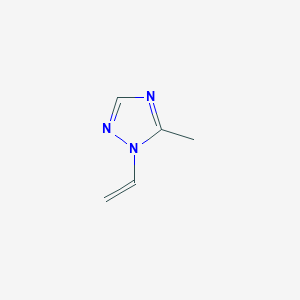


![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
